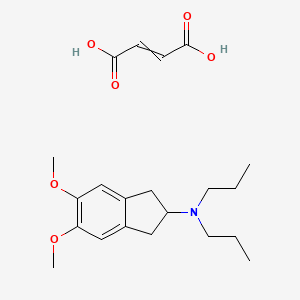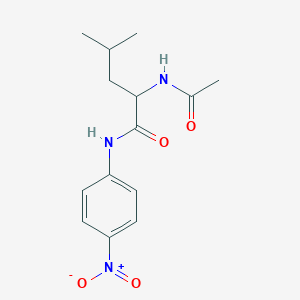
but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
But-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine:
Preparation Methods
Synthetic Routes and Reaction Conditions
But-2-enedioic acid: can be synthesized through the oxidation of benzene using vanadium-based catalysts at high temperatures (around 360°C). The resulting maleic anhydride is then hydrolyzed to produce but-2-enedioic acid .
5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine: can be synthesized through a multi-step process involving the reaction of appropriate starting materials under controlled conditions. One method involves the Michael addition reaction on 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-2-amine .
Industrial Production Methods
Industrial production of but-2-enedioic acid typically involves the catalytic oxidation of benzene or butane. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products .
Chemical Reactions Analysis
Types of Reactions
But-2-enedioic acid: undergoes various chemical reactions, including:
Oxidation: Can be oxidized to produce maleic anhydride.
Reduction: Can be reduced to produce succinic acid.
Substitution: Reacts with alcohols to form esters.
5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine: undergoes reactions such as:
Michael addition: Forms derivatives with various amines.
Common Reagents and Conditions
Oxidation: Uses vanadium-based catalysts for but-2-enedioic acid.
Reduction: Uses hydrogen gas and metal catalysts.
Substitution: Uses alcohols and acid catalysts.
Major Products Formed
Oxidation of but-2-enedioic acid: Produces maleic anhydride.
Reduction of but-2-enedioic acid: Produces succinic acid.
Michael addition on 5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine: Produces various amine derivatives.
Scientific Research Applications
But-2-enedioic acid: is used in:
Chemistry: As a reagent in organic synthesis.
Biology: As a metabolic intermediate.
Medicine: In the treatment of psoriasis and multiple sclerosis.
Industry: In the production of resins and polymers.
5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine: is used in:
Pharmacology: As a potential therapeutic agent targeting specific receptors.
Medicinal Chemistry: For the development of new drugs.
Mechanism of Action
But-2-enedioic acid: exerts its effects through the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway, which is involved in the cellular response to oxidative stress .
5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine: interacts with specific receptors in the brain, potentially acting as an antagonist or agonist depending on the target .
Comparison with Similar Compounds
But-2-enedioic acid: is similar to:
Maleic acid: An isomer with different physical properties.
Succinic acid: A reduced form of but-2-enedioic acid.
5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine: is unique due to its specific structural features and potential pharmacological applications .
This compound’s uniqueness lies in its combination of structural elements from both but-2-enedioic acid and 5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine, offering a wide range of applications in various fields of science and industry.
Properties
IUPAC Name |
but-2-enedioic acid;5,6-dimethoxy-N,N-dipropyl-2,3-dihydro-1H-inden-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2.C4H4O4/c1-5-7-18(8-6-2)15-9-13-11-16(19-3)17(20-4)12-14(13)10-15;5-3(6)1-2-4(7)8/h11-12,15H,5-10H2,1-4H3;1-2H,(H,5,6)(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSIQDESGRQTFNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1CC2=CC(=C(C=C2C1)OC)OC.C(=CC(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cyclobutyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13397440.png)

![3-[6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid](/img/structure/B13397448.png)


![3-[4-[5-(2-cyclopentyl-6-methoxypyridin-4-yl)-1,2,4-oxadiazol-3-yl]-2-ethyl-6-methylphenoxy]propane-1,2-diol](/img/structure/B13397475.png)
![methyl N-[(2S)-1-[2-[(2S,3S)-2-hydroxy-3-[[2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate;sulfuric acid](/img/structure/B13397478.png)
![(2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl) acetate](/img/structure/B13397496.png)

![1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one](/img/structure/B13397507.png)


![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7-oxo-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enal](/img/structure/B13397513.png)
